Glisoxepid-d4

Description

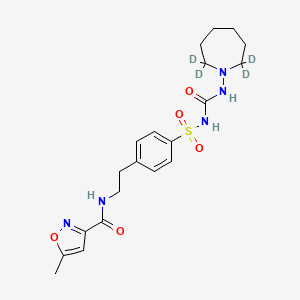

Glisoxepid-d4 is the deuterium-labeled analog of glisoxepide, a sulphonamide derivative and orally available non-selective K(ATP) channel blocker . It exhibits antihyperglycemic activity and cardiovascular regulatory effects, making it relevant for metabolic and cardiovascular disease research . The deuterium labeling enhances its utility in pharmacokinetic and metabolic stability studies, though its pharmacological profile remains closely aligned with the parent compound, glisoxepide . This compound has a purity of 99.57–99.90% and is clinically launched, available in formulations ranging from 10 mM solutions to 5 g solid doses .

Properties

Molecular Formula |

C20H27N5O5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |

InChI Key |

ZKUDBRCEOBOWLF-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C1(CCCCC(N1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NOC(=C3)C)([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glisoxepid-d4 involves the incorporation of deuterium atoms into the glisoxepide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures are implemented to monitor the deuterium content and overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Glisoxepid-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents and controlled temperatures.

Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Glisoxepid-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.

Mechanism of Action

Glisoxepid-d4 functions as a non-selective potassium (ATP) channel blocker. It stimulates insulin secretion by closing the ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This inhibition of potassium efflux causes the electric potential over the membrane to become more positive, leading to the opening of voltage-gated calcium channels. The rise in intracellular calcium levels results in increased fusion of insulin granules with the cell membrane, thereby enhancing insulin secretion .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action and Target Pathways

Glisoxepid-d4/Glisoxepide

- Mechanism: Non-selective K(ATP) channel blockade, reducing insulin secretion and modulating cardiovascular tone .

- Key Feature : Deuterium labeling in this compound may improve metabolic stability without altering primary pharmacology .

Globalagliatin (LY2608204)

- Mechanism : Glucose kinase activator (EC50 = 42 nM), enhancing glucose metabolism by stimulating glucokinase activity .

- Key Feature : Targets pancreatic and hepatic cells to regulate glucose homeostasis, contrasting with K(ATP) blockers .

GLP-1 Receptor Agonists (e.g., GLP-1 Receptor Agonist 1, 3, 4)

- Mechanism : Activate GLP-1 receptors to promote insulin secretion and inhibit glucagon release.

- Key Feature : Peptide-based therapies with high specificity for incretin pathways, unlike small-molecule K(ATP) blockers .

GLP-1-Derived Peptides (e.g., GLP-1(28-36) Amide TFA)

Efficacy and Pharmacological Data

Structural and Functional Divergence

- Deuterated vs. Non-Deuterated Analogs: this compound and glisoxepide share identical core structures, but deuterium substitution in this compound reduces metabolic degradation rates, a critical advantage in tracer studies .

- Small Molecules vs. Peptides : this compound and Globalagliatin are small molecules with oral bioavailability, whereas GLP-1 agonists and fragments are peptides requiring injection .

- Target Specificity : K(ATP) blockers (this compound) broadly affect ion channels, while GLP-1 agonists and glucokinase activators (Globalagliatin) target specific metabolic receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.